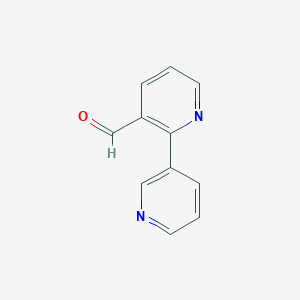

2-(Pyridin-3-yl)nicotinaldéhyde

Vue d'ensemble

Description

2-(Pyridin-3-yl)nicotinaldehyde is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a formyl group attached to the third position of the pyridine ring, making it a nicotinaldehyde derivative. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

2-(Pyridin-3-yl)nicotinaldehyde has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 2-(Pyridin-3-yl)nicotinaldehyde is the enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production .

Mode of Action

2-(Pyridin-3-yl)nicotinaldehyde acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction results in a decrease in the energy supply within the cell, particularly affecting cells that rely heavily on glycolysis for energy production .

Biochemical Pathways

The primary biochemical pathway affected by 2-(Pyridin-3-yl)nicotinaldehyde is glycolysis . By inhibiting PFKFB3, this compound reduces the rate of glycolysis, leading to decreased production of ATP, the primary energy currency of the cell . This can have downstream effects on various cellular processes that require ATP, potentially leading to reduced cell proliferation and growth .

Result of Action

The molecular effect of 2-(Pyridin-3-yl)nicotinaldehyde’s action is the inhibition of PFKFB3, leading to a decrease in glycolytic flux . On a cellular level, this can result in reduced cell proliferation and growth, as these processes require a significant amount of energy . This makes 2-(Pyridin-3-yl)nicotinaldehyde a potential candidate for the development of anti-cancer therapies, as cancer cells often rely heavily on glycolysis for their energy needs .

Analyse Biochimique

Biochemical Properties

It is known that this compound exhibits structural, energetic, and vibrational properties . The interactions of 2-(Pyridin-3-yl)nicotinaldehyde with enzymes, proteins, and other biomolecules are yet to be discovered.

Cellular Effects

Some studies have shown that nicotine analogs, which include compounds similar to 2-(Pyridin-3-yl)nicotinaldehyde, can have protective effects against oxidative damage in brain pathologies

Molecular Mechanism

It is known that this compound exhibits good agreement between theoretical and experimental parameters in terms of structure parameters, IR, Raman, and UV-Vis spectra

Temporal Effects in Laboratory Settings

It is known that this compound exhibits good stability

Dosage Effects in Animal Models

It is known that nicotine analogs, which include compounds similar to 2-(Pyridin-3-yl)nicotinaldehyde, can have protective effects against oxidative damage in brain pathologies

Metabolic Pathways

It is known that nicotine, a compound similar to 2-(Pyridin-3-yl)nicotinaldehyde, is metabolized by bacteria via the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway)

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)nicotinaldehyde typically involves the reaction of nicotinonitrile with appropriate reagents under controlled conditions. One common method includes the use of a formylation reaction where nicotinonitrile is treated with formylating agents such as formic acid or formamide in the presence of catalysts like aluminum chloride or zinc chloride .

Industrial Production Methods: Industrial production of 2-(Pyridin-3-yl)nicotinaldehyde often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Pyridin-3-yl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 2-(Pyridin-3-yl)nicotinic acid.

Reduction: 2-(Pyridin-3-yl)nicotinyl alcohol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Pyridine-2-carboxaldehyde:

Pyridine-4-carboxaldehyde:

Comparison: 2-(Pyridin-3-yl)nicotinaldehyde is unique due to the position of the formyl group on the third position of the pyridine ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers.

Propriétés

IUPAC Name |

2-pyridin-3-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-10-4-2-6-13-11(10)9-3-1-5-12-7-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGSRCKTNVNWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)

![3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid](/img/structure/B1521323.png)

![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)

![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)